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4-Aminopyridine-2-carboxylic Acid Monohydrate Documentation Hub

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  • Product: 4-Aminopyridine-2-carboxylic Acid Monohydrate
  • CAS: 1427475-29-3

Core Science & Biosynthesis

Foundational

Technical Guide: Stability, Storage, and Handling of 4-Aminopyridine-2-carboxylic Acid Monohydrate

Executive Technical Summary 4-Aminopyridine-2-carboxylic acid monohydrate (also known as 4-aminopicolinic acid) is a critical heterocyclic building block used in the synthesis of kinase inhibitors, agrochemicals (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Aminopyridine-2-carboxylic acid monohydrate (also known as 4-aminopicolinic acid) is a critical heterocyclic building block used in the synthesis of kinase inhibitors, agrochemicals (e.g., Picloram derivatives), and transition metal ligands. Its structural integrity relies heavily on the stability of its pyridine ring and the maintenance of its hydration shell.

While the anhydrous form is often cited in basic catalogs, the monohydrate is the thermodynamically preferred solid form in ambient conditions. This guide addresses the specific challenges of preventing efflorescence (loss of lattice water), decarboxylation (thermal degradation), and N-oxidation.

Quick Reference Protocol:

  • Storage: 2–8°C (Refrigerated) is optimal; Room Temperature (RT) is acceptable for <3 months if desiccated.[1]

  • Atmosphere: Inert gas backfill (Argon/Nitrogen) recommended to prevent oxidation.

  • Container: Amber glass (Type I) to prevent photo-degradation.

  • Retest Period: 12 months (Refrigerated) / 6 months (RT).

Physicochemical Characterization

Understanding the zwitterionic nature of 4-aminopicolinic acid is prerequisite to proper handling. At neutral pH, the compound exists in equilibrium between its neutral and zwitterionic forms, influencing its solubility and hygroscopicity.

ParameterSpecificationNotes
Chemical Name 4-Aminopyridine-2-carboxylic acid monohydrateSynonyms: 4-Aminopicolinic acid
CAS Number 100047-36-7 (Anhydrous ref)Note: Monohydrate often shares CAS or uses specific vendor IDs.[2]
Molecular Formula

MW: 138.12 (anhydrous) + 18.02 (water)
Appearance White to beige crystalline powderColor shift to yellow/brown indicates oxidation.
pKa Values pKa1 ≈ 1.4 (Pyridine N), pKa2 ≈ 5.0 (Carboxyl)Amphoteric; solubility is pH-dependent.
Solubility DMSO, Dilute Acid/BasePoor solubility in non-polar organics (Hexane, DCM).
Melting Point >260°C (Dec)Decomposes upon melting (Decarboxylation).

Stability Mechanisms & Degradation Pathways

The Monohydrate Lattice Dynamics

The "Monohydrate" designation is not trivial. The water molecule is incorporated into the crystal lattice, stabilizing the dipole-dipole interactions of the zwitterion.

  • Efflorescence Risk: Storage in ultra-low humidity (<20% RH) or high temperatures (>30°C) can drive off the lattice water. This collapses the crystal structure, creating an amorphous solid that is highly reactive and hygroscopic (prone to re-absorbing moisture uncontrollably).

  • Protocol: Do not store with strong desiccants (like

    
    ) directly in contact; use moderate desiccants (Silica Gel) to maintain ambient dryness without stripping lattice water.
    
Chemical Degradation Pathways

Three primary vectors threaten the molecule's purity:

  • Thermal Decarboxylation: Picolinic acids are prone to losing

    
     under heat stress, yielding 4-aminopyridine.
    
  • N-Oxidation: The exocyclic amine and the pyridine nitrogen are susceptible to oxidation by peroxides or atmospheric oxygen over time, forming N-oxides.

  • Photolytic Degradation: The pyridine ring absorbs UV light, leading to radical formation and ring-opening polymerization.

DegradationPathways Start 4-Aminopicolinic Acid (Intact Monohydrate) Efflorescence Amorphous Anhydrate (Hygroscopic/Unstable) Start->Efflorescence Low RH / High Temp Decarb 4-Aminopyridine (Toxic Impurity) Start->Decarb Heat (>50°C) Oxide N-Oxide Derivatives (Colored Impurities) Start->Oxide O2 / Peroxides Photo Ring-Opening/Polymer (Brown Tar) Start->Photo UV Light Efflorescence->Oxide Accelerated Reactivity

Figure 1: Critical degradation pathways. Note that loss of hydration (efflorescence) often accelerates secondary chemical degradation.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life for analytical standards and synthesis intermediates.

Environmental Control
  • Temperature: Store at 2°C to 8°C . While the molecule is stable at RT for short transit, long-term RT storage increases the rate of oxidative discoloration.

  • Light: Strictly Amber Glass or foil-wrapped containers.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing. This is critical to prevent the "yellowing" associated with amine oxidation.

Standard Operating Procedure (SOP) for Storage

StorageSOP Receipt 1. Material Receipt Check 2. Visual Inspection (White vs. Yellow) Receipt->Check Aliquot 3. Aliquot under N2 (Avoid repeated freeze-thaw) Check->Aliquot Pass Seal 4. Seal: Parafilm + Desiccant Pack (Secondary Container) Aliquot->Seal Store 5. Store at 4°C (Dark) Seal->Store Monitor 6. 6-Month Retest (HPLC Purity) Store->Monitor Monitor->Check Fail (<98%) Monitor->Store Pass (>98%)

Figure 2: Workflow for receipt and long-term storage to ensure integrity.

Quality Control & Analytical Validation

Due to the hydrophilic and zwitterionic nature of 4-aminopicolinic acid, standard C18 HPLC often results in poor retention (peak fronting). Mixed-mode chromatography or Ion-Pairing is required for reliable quantification.

Recommended HPLC Method
  • Column: Mixed-mode cation exchange/reversed-phase (e.g., SIELC Primesep 100 or Amaze HD) or a HILIC column.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.0)

    • B: Acetonitrile

  • Mode: Isocratic or shallow gradient (high aqueous content required).

  • Detection: UV @ 260 nm (Pyridine max) or 200 nm.

  • Reference Standard Prep: Dissolve in 50:50 Water:Methanol. Do not use pure acetonitrile as the diluent due to solubility issues.

Impurity Identification
  • Peak at RRT ~0.8: Likely 4-Aminopyridine (Decarboxylation product).

  • Peak at RRT ~1.2: Likely N-Oxide variants.

AnalyticalLogic Sample Sample Prep (Dissolve in H2O/MeOH) ColumnSelect Column Selection Sample->ColumnSelect C18 Standard C18 ColumnSelect->C18 Mixed Mixed-Mode / HILIC (Recommended) ColumnSelect->Mixed ResultBad Poor Retention Peak Fronting C18->ResultBad ResultGood Sharp Peak Separation of Impurities Mixed->ResultGood

Figure 3: Decision matrix for analytical method development.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H-Statements: H315, H319, H335.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The dust can be irritating to mucous membranes.

  • Spill Cleanup: Sweep up dry to avoid generating aerosols. Neutralize surface with dilute bicarbonate if wet cleaning is necessary.

References

  • ChemicalBook. (2024). 4-Aminopyridine-2-carboxylic acid Chemical Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2050132, 4-Amino-2-pyridinecarboxylic acid. Retrieved from

  • SIELC Technologies. (2023). HPLC Method for Analysis of 4-Amino-2-chloropyridine (Analogous Method). Retrieved from

  • Bawa, R. A. (2012).[3] Synthesis of Some Aminopicolinic Acids.[2][3][4] University of Missouri–St. Louis. Retrieved from

  • Chem-Impex International. (2024). Product Specification: 4-Aminopyridine-2-carboxylic acid.[2][5][6][7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Aminopyridine-2-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary 4-Aminopyridine-2-carboxylic acid is a pivotal heterocyclic building block in modern pharmaceutical synthesis. Its unique bifunctional structure, featuring both a nucleophilic amino group and a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminopyridine-2-carboxylic acid is a pivotal heterocyclic building block in modern pharmaceutical synthesis. Its unique bifunctional structure, featuring both a nucleophilic amino group and a versatile carboxylic acid on a pyridine scaffold, makes it an indispensable intermediate. This guide provides an in-depth exploration of its physicochemical properties, scientific applications, a detailed synthesis protocol, quality control methodologies, and critical safety guidelines. The primary focus is its application as a precursor in the development of novel therapeutics, particularly for neurological disorders, where the aminopyridine moiety is a known pharmacophore for modulating ion channel activity.[1][2] This document is intended for researchers, chemists, and drug development professionals dedicated to advancing pharmaceutical science.

A Note on Hydration: This guide primarily focuses on 4-Aminopyridine-2-carboxylic acid in its anhydrous form (CAS 100047-36-7), for which extensive synthesis and characterization data are available. A monohydrate form (CAS 1427475-29-3) also exists, and users should always verify the specific form they are using, as the presence of water can affect reaction stoichiometry and conditions.

Compound Profile and Physicochemical Properties

A thorough understanding of a starting material's properties is the foundation of successful and reproducible synthesis.

Chemical Structure:

G A 4-Aminopyridine-2-carboxylic Acid (Key Intermediate) B Amide Coupling or Esterification A->B C Advanced Intermediate B->C D Further Synthetic Steps (e.g., Cyclization, Substitution) C->D E Final API (e.g., Selective Ion Channel Modulator) D->E

Caption: Role as a key intermediate in a multi-step API synthesis.

Synthesis Protocol: Catalytic Dehalogenation

A reliable and high-yield method for producing 4-Aminopyridine-2-carboxylic acid is through the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram). [3]This process involves the palladium-catalyzed removal of chlorine atoms from the pyridine ring.

Causality Behind the Method:

  • Starting Material: Picloram is a commercially available and relatively inexpensive herbicide.

  • Catalyst (10% Pd/C): Palladium on carbon is a highly effective and standard catalyst for heterogeneous hydrogenation and dehalogenation reactions.

  • Base (LiOH): The reaction is performed in a basic aqueous solution to deprotonate the carboxylic acid, forming a lithium salt. This increases the starting material's solubility in the aqueous medium and facilitates the reaction.

  • Hydrogen Gas (H₂): Serves as the reducing agent, providing the hydrogen atoms that replace the chlorine atoms on the pyridine ring.

  • Acidification (HCl): After the reaction and removal of the catalyst, the filtrate contains the lithium salt of the product. Acidifying the solution to pH 3 protonates the carboxylate, causing the neutral, less soluble 4-Aminopyridine-2-carboxylic acid to precipitate out of the solution, allowing for easy isolation. [3]

G A Suspend Picloram & Pd/C in 10% LiOH solution B Purge with H₂ gas (2x) A->B C Stir under H₂ (45 PSI) at 40°C for 4h B->C D Heat to 70°C for 12h C->D E Cool & Filter (remove catalyst) D->E F Acidify filtrate to pH 3 with conc. HCl E->F G Collect precipitate by filtration F->G H Dry under high vacuum G->H I Final Product: 4-Aminopyridine-2-carboxylic acid H->I

Caption: Workflow for the synthesis of 4-Aminopyridine-2-carboxylic Acid.

Detailed Experimental Protocol

Reagents & Equipment:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on carbon (Pd/C)

  • Lithium hydroxide (LiOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Hydrogenation reactor (Parr shaker or similar)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Diatomaceous earth (Celite®)

  • pH meter or pH paper

  • Standard laboratory glassware

  • High-vacuum pump

Procedure:

  • Preparation: In a suitable hydrogenation reactor vessel, prepare a thick suspension of Picloram (8.0 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL). [3]2. Hydrogenation (Stage 1): Seal the reactor. Purge the vessel with hydrogen gas twice to remove air. Pressurize the reactor to 45 PSI with hydrogen and stir the mixture at 40°C for 4 hours. [3]3. Hydrogenation (Stage 2): After the initial phase, increase the temperature to 70°C and continue stirring under hydrogen pressure for an additional 12 hours to ensure the reaction goes to completion. [3]4. Catalyst Removal: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Filter the cooled suspension through a pad of diatomaceous earth to remove the Pd/C catalyst. Rinse the pad with a small amount of deionized water. [3]5. Precipitation: Transfer the clear filtrate to a beaker with stirring. Slowly add concentrated HCl dropwise to acidify the solution to a pH of 3. A precipitate will form as the product becomes insoluble. [3]6. Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry the collected solid overnight under high vacuum to afford the final 4-Aminopyridine-2-carboxylic acid. [3]The expected result is a beige solid with a typical yield of around 99%. [4]

Quality Control and Analytical Protocols

Verifying the identity, purity, and integrity of the synthesized material is a non-negotiable step in pharmaceutical development.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. [1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A major peak corresponding to the product. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥99% is often achievable. [1]

Protocol: Structural Confirmation by Spectroscopy

A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. A KBr pellet or ATR setup can be used.

  • ~3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of the hydrogen-bonded carboxylic acid dimer. [5]* ~3450-3300 cm⁻¹ (sharp/medium): N-H stretching vibrations from the primary amine.

  • ~1710 cm⁻¹ (strong): C=O carbonyl stretch from the carboxylic acid. [5]* ~1640-1550 cm⁻¹: Aromatic C=C and C=N ring stretching and N-H scissoring (bending) vibrations.

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the proton environment of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

  • 10-13 ppm (broad singlet): The highly deshielded carboxylic acid proton (-COOH). This peak will disappear upon a D₂O shake. [5]* 7.0-8.5 ppm (multiplets/doublets): Signals corresponding to the protons on the pyridine ring. The exact shifts and coupling patterns will depend on the substitution.

  • 5.0-6.0 ppm (broad singlet): Signal from the amine (-NH₂) protons.

C. Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is used to confirm the molecular weight of the synthesized compound.

  • Method: A fast LC gradient can be coupled to an electrospray ionization (ESI) mass spectrometer.

  • Expected Result: In positive ion mode, the expected mass-to-charge ratio (m/z) would be for the protonated molecule [M+H]⁺, which is approximately 139.1. [4][3]

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols. The related compound, 4-Aminopyridine, is classified as fatal if swallowed. [6]While this specific derivative may have a different profile, it should be handled with extreme care.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[7][8]
Precaution (Prevention) P264Wash hands and exposed skin thoroughly after handling.[7][8]
P270Do not eat, drink or smoke when using this product.[7][8]
Precaution (Response) P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8]
P330Rinse mouth.[7][8]
Precaution (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[7]

Handling Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [6][9]2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [6] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use. [6] * Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [6]4. Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal. [6] Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [10]* For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C. [4][11]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [9]

Conclusion

4-Aminopyridine-2-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its strategic importance, particularly in the synthesis of next-generation neurological drugs, is well-established. By understanding its properties, employing robust synthetic and analytical protocols, and adhering to strict safety standards as outlined in this guide, researchers can effectively leverage this compound to construct novel APIs with potentially improved therapeutic profiles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. Retrieved February 3, 2026, from [Link]

  • Al-Iraqi, M. A., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. CNS & Neurological Disorders - Drug Targets. Retrieved February 3, 2026, from [Link]

  • Naeem, S., et al. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. Pakistan Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminopyridine-4-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved February 3, 2026, from [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. Retrieved February 3, 2026, from [Link]

  • CNR-IRIS. (2025). Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]

  • Wiley Online Library. (n.d.). Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. Retrieved February 3, 2026, from [Link]

  • Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Retrieved February 3, 2026, from [Link]

Sources

Application

using 4-Aminopyridine-2-carboxylic Acid Monohydrate in electrophysiology

An Application Guide to 4-Aminopyridine in Electrophysiology: Mechanisms, Protocols, and Best Practices Senior Application Scientist Note: This document provides a detailed guide for the application of 4-Aminopyridine (4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Aminopyridine in Electrophysiology: Mechanisms, Protocols, and Best Practices

Senior Application Scientist Note: This document provides a detailed guide for the application of 4-Aminopyridine (4-AP) in electrophysiological studies. The initial query specified "4-Aminopyridine-2-carboxylic Acid Monohydrate"; however, the vast body of electrophysiological research, particularly concerning the modulation of neuronal excitability and synaptic transmission, has been conducted using 4-Aminopyridine (4-AP) . The carboxylic acid derivative is primarily documented as a synthetic intermediate in pharmaceutical development.[1] Therefore, this guide focuses on the scientifically prevalent and extensively characterized compound, 4-AP, to best serve the needs of researchers in the field.

Introduction: The Role of 4-Aminopyridine in Neuroscience Research

4-Aminopyridine (4-AP) is a potent pharmacological agent that has become an indispensable tool in the field of electrophysiology. Its primary and most well-characterized function is the blockade of voltage-gated potassium (K+) channels.[2][3] This action has profound effects on neuronal excitability, action potential dynamics, and synaptic communication. By inhibiting the repolarizing influence of K+ currents, 4-AP effectively broadens the action potential, leading to increased calcium influx at the presynaptic terminal and a subsequent enhancement of neurotransmitter release.[4]

This mechanism makes 4-AP exceptionally useful for a variety of experimental paradigms, including:

  • Restoring Synaptic Transmission: Amplifying weak or failing synaptic signals.

  • Investigating Neuronal Plasticity: Studying the fundamental mechanisms of synaptic strengthening.

  • Modeling Pathological States: Inducing epileptiform activity in in vitro preparations to study the mechanisms of seizure generation.

  • Enhancing Axonal Conduction: Probing the function of myelinated axons, particularly in models of demyelinating diseases like multiple sclerosis.[5][6]

This guide provides an in-depth look at the mechanisms of 4-AP, its key electrophysiological effects, and detailed protocols for its application in common experimental setups.

Core Mechanism of Action

The principal therapeutic and experimental effects of 4-AP are derived from its function as an antagonist of voltage-gated potassium (Kv) channels.[2]

The Causality Chain:

  • Binding and Blockade: 4-AP physically occludes the pore of Kv channels, with a notable affinity for delayed rectifier and transient A-type potassium channels (e.g., Kv1.1).[7][8] This blockade is voltage- and use-dependent.[7]

  • Inhibition of Repolarization: During an action potential, the efflux of potassium ions through Kv channels is crucial for repolarizing the neuronal membrane, bringing it back to its resting potential. By blocking these channels, 4-AP slows down this repolarization process.

  • Action Potential Broadening: The delayed repolarization results in a significant increase in the duration of the action potential.[9]

  • Enhanced Ca2+ Influx: Voltage-gated calcium (Ca2+) channels in the presynaptic terminal are opened by the depolarization of the action potential. Because the terminal now remains depolarized for a longer period, these Ca2+ channels stay open longer.

  • Increased Neurotransmitter Release: The elevated and prolonged intracellular Ca2+ concentration at the presynaptic terminal robustly enhances the fusion of synaptic vesicles with the membrane, leading to a marked increase in the amount of neurotransmitter released into the synaptic cleft.[4]

G cluster_0 Presynaptic Terminal cluster_1 cluster_2 Consequences AP Action Potential Arrives Depol Membrane Depolarization AP->Depol K_Channel Voltage-Gated K+ Channel (Kv) Depol->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Depol->Ca_Channel Opens Release Neurotransmitter Release Prolonged_AP Prolonged Action Potential (Delayed Repolarization) K_Channel->Prolonged_AP Leads to Vesicles Synaptic Vesicles Ca_Channel->Vesicles Triggers Fusion Vesicles->Release FourAP 4-Aminopyridine FourAP->K_Channel BLOCKS Increased_Ca Increased Ca2+ Influx Prolonged_AP->Increased_Ca Enhanced_Release Enhanced Neurotransmitter Release Increased_Ca->Enhanced_Release

Caption: Experimental workflow for studying 4-AP effects on synaptic transmission.
Step-by-Step Methodology
  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, carbogenated aCSF.

  • Slice Recovery: Transfer slices to a holding chamber with continuously carbogenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate to room temperature for at least another 30 minutes before recording.

  • Establish Recording: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF (~2-3 mL/min). Using DIC/IR optics, identify a target neuron (e.g., a CA1 pyramidal neuron).

  • Obtain Whole-Cell Configuration: Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with the K-Gluconate internal solution. Form a giga-ohm seal and then apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration. [10]5. Record Baseline Activity: Switch to current-clamp mode. Place a stimulating electrode on the afferent pathway (e.g., Schaffer collaterals). Deliver stimuli to evoke EPSPs. Adjust the stimulus intensity to elicit a response that is approximately 30-50% of the maximal amplitude. Record stable baseline responses every 20-30 seconds for 5-10 minutes.

  • Apply 4-Aminopyridine: Prepare the final concentration of 4-AP (e.g., 50 µM) in a separate reservoir of aCSF. Switch the perfusion inlet to the 4-AP-containing aCSF.

    • Example Calculation: To make 500 mL of 50 µM 4-AP solution from a 100 mM stock, add (50 µM * 500 mL) / 100 mM = 250 µL of the stock solution to 500 mL of aCSF.

  • Record Post-Drug Effect: Continue recording for at least 15-20 minutes after the drug has entered the bath to allow for equilibration and to observe the full effect. A significant increase in the EPSP amplitude and/or slope is expected. [11]8. Data Analysis: Measure the amplitude and/or the initial slope of the averaged EPSPs from the baseline period and compare them to the averaged EPSPs from the stable post-drug period. Express the effect as a percentage change from baseline.

Troubleshooting and Scientific Considerations

  • Network Hyperexcitability: At concentrations above 100 µM, 4-AP can induce spontaneous, epileptiform activity. If this is not the desired effect, use the lowest effective concentration. If it is the desired effect, this protocol can be adapted to create an in vitro model of epilepsy.

  • Off-Target Effects: While 4-AP is a relatively specific Kv channel blocker, it can have other effects at high concentrations, including interactions with other ion channels or receptors. [12]* Solubility and Stability: 4-AP is stable in aqueous solution. Ensure stock solutions are well-mixed and that the final concentration in the perfusion solution is accurate.

  • Incomplete Washout: The effects of 4-AP can be difficult to wash out completely, as the molecule can become "trapped" within the channel. [8]If a reversible effect is required, allow for extended washout periods or consider alternative pharmacological agents.

Conclusion

4-Aminopyridine is a powerful and versatile tool for modulating neuronal activity in electrophysiological experiments. By understanding its core mechanism—the blockade of voltage-gated potassium channels—researchers can effectively use it to enhance synaptic transmission, probe axonal function, and model network hyperexcitability. Careful consideration of concentration and adherence to established protocols are essential for generating reliable, interpretable, and reproducible data.

References

  • Uchimura, N., & North, R. A. (1991). Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation. Neuroscience Letters, 128(2), 235-238. [Link]

  • Seo, W. S., Shin, J. H., & Suh, C. K. (1999). 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells. Yonsei Medical Journal, 40(2), 112-117. [Link]

  • Isoda, W. C., & Segal, J. L. (2003). Effects of 4-aminopyridine on cardiac repolarization, PR interval, and heart rate in patients with spinal cord injury. Pharmacotherapy, 23(2), 133-136. [Link]

  • Müller, M., & Ballanyi, K. (1999). Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells. Brain Research, 823(1-2), 65-76. [Link]

  • Shi, R., & Blight, A. R. (1997). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 77(2), 553-562. [Link]

  • Zareen, N., et al. (2017). Clinically Relevant Levels of 4-Aminopyridine Strengthen Physiological Responses in Intact Motor Circuits in Rats, Especially After Pyramidal Tract Injury. Neurorehabilitation and Neural Repair, 31(3), 276-286. [Link]

  • D'Agostino, G., et al. (2000). 4-Aminopyridine: effects on electrical activity during ischemia and reperfusion in perfused rat hearts. Pharmacological Research, 41(6), 641-647. [Link]

  • Honore, E., et al. (2002). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. British Journal of Pharmacology, 136(1), 10-18. [Link]

  • Jepps, T. A., et al. (2018). 4-Aminopyridine: A Pan Voltage-Gated Potassium Channel Inhibitor That Enhances Kv7.4 Currents and Inhibits Noradrenaline-Mediated Contraction of Rat Mesenteric Small Arteries. British Journal of Pharmacology, 175(2), 279-293. [Link]

  • Fu, X. W., et al. (2004). Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices. Brain Research, 1004(1-2), 85-94. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(Pt 1), 1-13. [Link]

  • Chandy, K. G., et al. (1984). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology, 84(2), 205-224. [Link]

  • ResearchGate. (2016). How to prepare internal solution for patch clamp?. Retrieved from ResearchGate. [Link]

  • Al-Izki, S., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

  • Zareen, N., et al. (2017). Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. PMC. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from Axol Bioscience. [Link]

  • Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (132), 56945. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from Axol Bioscience. [Link]

Sources

Method

Application Notes and Protocols for 4-Aminopyridine-2-carboxylic Acid Monohydrate in Material Science

Introduction 4-Aminopyridine-2-carboxylic acid, also known as 4-aminopicolinic acid, is a bifunctional organic molecule poised for significant applications in material science. Its rigid pyridine backbone, coupled with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminopyridine-2-carboxylic acid, also known as 4-aminopicolinic acid, is a bifunctional organic molecule poised for significant applications in material science. Its rigid pyridine backbone, coupled with a chelating carboxylic acid and a hydrogen-bonding amino group, makes it an exceptional building block for the rational design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). This document provides a comprehensive guide for researchers, outlining the fundamental properties of 4-aminopyridine-2-carboxylic acid monohydrate and detailing protocols for its application in the synthesis of advanced materials. While direct literature on coordination polymers synthesized from this specific ligand is emerging, this guide leverages established principles and analogous systems to provide robust starting points for material discovery.

Physicochemical Properties of 4-Aminopyridine-2-carboxylic Acid

A thorough understanding of the ligand's properties is paramount for successful material synthesis.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 265 °C[3]
Solubility Soluble in acetone, ethanol, and methanol[3]

Note on the Monohydrate Form: The topic specifies the monohydrate form. It is crucial to confirm the hydration state of the starting material, as the presence of water can influence the reaction and the final crystal structure. Thermogravimetric analysis (TGA) is recommended to quantify the water content.

Synthesis of 4-Aminopyridine-2-carboxylic Acid

Two primary synthetic routes are reported in the literature, providing accessible methods for obtaining the ligand.

Protocol 1: Dechlorination of Picloram[4]

This method involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

Materials:

  • Picloram

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

  • Hydrogen gas

Procedure:

  • Create a thick suspension of Picloram (1 equivalent) and 10% Pd/C (0.15 equivalents by weight) in a 10% aqueous LiOH solution.

  • Purge the reaction vessel with hydrogen gas twice.

  • Stir the mixture under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Increase the temperature to 70°C and maintain for 12 hours.

  • Cool the suspension and filter through diatomaceous earth.

  • Acidify the filtrate to pH 3 with concentrated HCl to precipitate the product.

  • Collect the solid product by filtration and dry under high vacuum.

Protocol 2: Reduction of 4-Nitropicolinic Acid N-Oxide[5]

This route involves the reduction of a nitro-substituted precursor.

Materials:

  • 4-Nitropicolinic Acid N-Oxide

  • Glacial acetic acid

  • Acetic anhydride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Ethanol

Procedure:

  • Dissolve 4-Nitropicolinic Acid N-Oxide (1 equivalent) in warm glacial acetic acid and acetic anhydride.

  • Stir the mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi) in the presence of Pd/C.

  • Filter the mixture through Celite and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a hot water/ethanol mixture (1:6 v/v) to yield pure 4-aminopicolinic acid.

Application in Coordination Polymer and MOF Synthesis

The structural attributes of 4-aminopyridine-2-carboxylic acid make it a promising candidate for constructing coordination polymers and MOFs with interesting properties such as luminescence and magnetism. The pyridine nitrogen and the carboxylate group can chelate to a metal center, while the amino group can participate in hydrogen bonding to direct the supramolecular assembly.

Conceptual Framework for Material Synthesis

The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions and organic ligands under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the dimensionality and topology of the resulting framework.

Caption: General workflow for the synthesis and characterization of coordination polymers/MOFs.

Template Protocol for Hydrothermal/Solvothermal Synthesis

This protocol provides a starting point for the synthesis of coordination polymers using 4-aminopyridine-2-carboxylic acid monohydrate. Optimization of the parameters is likely necessary for specific metal-ligand combinations.

Materials and Reagents:

  • 4-Aminopyridine-2-carboxylic Acid Monohydrate

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Ln(NO₃)₃·xH₂O)

  • Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol, water, or mixtures thereof)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 4-aminopyridine-2-carboxylic acid monohydrate (0.1 mmol) in the chosen solvent or solvent mixture (e.g., 5 mL of DMF/ethanol/water in a 1:1:1 ratio).

  • Add the metal salt (0.05 to 0.1 mmol, to explore 2:1 and 1:1 ligand-to-metal molar ratios) to the solution.

  • Seal the vial and place it in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a controlled temperature (e.g., screening temperatures from 80°C to 150°C) for a specified duration (e.g., 24 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor, and air dry.

Causality and Experimental Choices:

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the coordination geometry of the metal ion. Polar aprotic solvents like DMF can also act as a template or participate in coordination.

  • Temperature and Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times may be necessary for the formation of well-ordered crystals.

  • Molar Ratio: The ligand-to-metal ratio can affect the final structure. A surplus of the ligand can sometimes lead to the formation of higher-dimensional frameworks.

Characterization of Synthesized Materials

A suite of analytical techniques is essential to confirm the formation of the desired material and to elucidate its structure and properties.

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk sample.
Single-Crystal X-ray Diffraction (SC-XRD) Provides the precise atomic arrangement, bond lengths, and angles, allowing for the definitive determination of the crystal structure.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material and can indicate the presence of coordinated or guest solvent molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the carboxylate group to the metal center (typically observed as a shift in the C=O stretching frequency).
Luminescence Spectroscopy Investigates the photophysical properties of the material, including excitation and emission spectra, and quantum yield.
Magnetic Susceptibility Measurements Characterizes the magnetic properties of materials containing paramagnetic metal ions.

Potential Applications in Material Science

Based on studies of analogous aminopyridine-carboxylate ligands, materials synthesized from 4-aminopyridine-2-carboxylic acid monohydrate are expected to have applications in several areas:

  • Luminescent Materials: The pyridine ring system can act as an antenna to absorb energy and transfer it to emissive metal centers, particularly lanthanides, leading to materials with potential applications in sensing, lighting, and anti-counterfeiting technologies.[4]

  • Magnetic Materials: The arrangement of paramagnetic metal ions within the framework, bridged by the organic ligand, can lead to interesting magnetic properties, including single-molecule magnet behavior.[4]

  • Porous Materials: The formation of porous frameworks could enable applications in gas storage and separation, although the relatively small size of the ligand may limit the pore dimensions.

Conclusion

4-Aminopyridine-2-carboxylic acid monohydrate is a highly promising building block for the construction of novel functional materials. While direct synthetic precedents are scarce, the information provided in this guide, drawn from the synthesis of analogous systems, offers a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand. The detailed protocols and characterization strategies outlined herein are intended to empower scientists in the development of new coordination polymers and MOFs with tailored properties for a range of material science applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Aminopicolinic Acid. Retrieved February 3, 2026, from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Pharmaceutical Research, 4(4), 2126-2131.
  • Owalude, S. O., et al. (2022). Synthesis and characterization of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine co-ligand. Dutse Journal of Pure and Applied Sciences, 8(1b), 27-32.
  • Gálico, D. A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 209, 111123.

Sources

Application

4-Aminopyridine-2-carboxylic Acid Monohydrate dosage for in vitro studies

Application Note: 4-Aminopyridine-2-carboxylic Acid Monohydrate for In Vitro Studies Part 1: Executive Summary & Chemical Identity 4-Aminopyridine-2-carboxylic acid (also known as 4-Aminopicolinic acid or 4-AP-2-CA ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Aminopyridine-2-carboxylic Acid Monohydrate for In Vitro Studies

Part 1: Executive Summary & Chemical Identity

4-Aminopyridine-2-carboxylic acid (also known as 4-Aminopicolinic acid or 4-AP-2-CA ) is a bifunctional pyridine derivative distinct from the potassium channel blocker 4-Aminopyridine (Fampridine).[1] While often utilized as a synthetic intermediate for kinase inhibitors and metalloprotein ligands, its application in in vitro biological assays requires precise control over pH and metal ion availability due to its chelating picolinic acid moiety.

This guide provides a standardized protocol for solubilization, dose-ranging, and mechanistic validation in cell-free and cell-based assays.[1]

Chemical Profile
PropertySpecification
CAS Number 2457-47-8 (Anhydrous) / 100047-36-7 (General)
Formula C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9][10] · H₂O (Monohydrate)
MW 138.12 g/mol (Anhydrous) / 156.14 g/mol (Monohydrate)
pKa Values pKa₁ ≈ 2.5 (Carboxyl), pKa₂ ≈ 9.1–10.5 (Pyridine N/Amino)
Solubility DMSO (Moderate), 1M HCl (High), Water (pH-dependent)
Primary Mode Chemical Scaffold, Metal Chelator, Fragment Probe

Part 2: Physicochemical Handling & Reconstitution

Scientific Rationale: 4-Aminopicolinic acid exists as a zwitterion at neutral pH.[1] Its solubility is significantly lower in pure water (pH ~7) compared to acidic or basic environments.[1] In biological buffers (pH 7.4), it may precipitate at high concentrations (>10 mM) if not pre-dissolved in a co-solvent.[1] Furthermore, the picolinic acid motif is a known chelator of transition metals (Zn²⁺, Fe²⁺), which can lead to false positives in metalloenzyme assays.

Protocol 1: Preparation of 100 mM Stock Solution

Materials:

  • 4-Aminopyridine-2-carboxylic Acid Monohydrate[1]

  • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade

  • 1.0 M HCl (Optional, for aqueous stock)

Step-by-Step Procedure:

  • Solvent Selection:

    • Preferred: DMSO.[1] It prevents zwitterionic aggregation and ensures sterility.[1]

    • Alternative: 0.1 M HCl. Use only if DMSO is incompatible with the downstream assay.[1] Avoid PBS for initial solubilization.[1]

  • Weighing & Calculation:

    • To prepare 1 mL of 100 mM stock :

    • Weigh 15.6 mg of the Monohydrate form.[1]

    • Note: If using anhydrous, weigh 13.8 mg.[1]

  • Dissolution:

    • Add 1 mL of DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be clear and colorless to pale beige.[1] If particles persist, sonicate at 40°C for 5 minutes.

  • Storage:

    • Aliquot into light-protective amber tubes (50–100 µL).

    • Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles (>3 times).[1]

Visual Workflow: Solubilization Logic

StockPrep Start Solid 4-AP-2-CA Solvent Choose Solvent Start->Solvent DMSO DMSO (Preferred) Universal Stock Solvent->DMSO Standard Aqueous Aqueous Acid (0.1 M HCl) Solvent->Aqueous DMSO Sensitive Check Visual Check (Clear?) DMSO->Check Aqueous->Check Sonicate Sonicate 40°C Check->Sonicate No Store Store -20°C (Amber Vials) Check->Store Yes Sonicate->Check

Caption: Decision tree for optimal solubilization of zwitterionic picolinic acid derivatives.

Part 3: In Vitro Dosage & Screening Protocols

Scientific Rationale: Unlike established drugs, 4-Aminopicolinic acid is often used as a "fragment" in Fragment-Based Drug Discovery (FBDD) or as a metabolic probe.[1] Therefore, a broad logarithmic screening window is required to identify specific binding versus non-specific toxicity.[1]

Protocol 2: Dose-Response Screening (General)

Target Concentrations:

  • High (Hit Identification): 100 µM – 1 mM (Limit of solubility/specificity)

  • Medium (Potency Check): 10 µM – 100 µM

  • Low (Selectivity Check): 0.1 µM – 10 µM[1]

Procedure:

  • Serial Dilution:

    • Prepare a 200x concentrate in DMSO for each test point (e.g., for 100 µM final, prepare 20 mM in DMSO).

    • Dilute 1:200 into the culture medium (Final DMSO = 0.5%).[1]

    • Control: Vehicle control must contain 0.5% DMSO.[1]

  • Incubation:

    • Enzymatic Assays: 30–60 minutes pre-incubation to allow equilibrium.[1]

    • Cell Culture: 24–48 hours.[1]

  • Readout Normalization:

    • Normalize data to Vehicle Control (0% inhibition) and Positive Control (100% inhibition).

Table 1: Dilution Scheme for 96-Well Plate (100 µL Final Volume)

Target Final Conc.Stock Conc. (200x)Volume StockVolume DMSODilution Step
1000 µM 200 mMDirect from Powder-Stock A
100 µM 20 mM10 µL of Stock A90 µLStock B
10 µM 2 mM10 µL of Stock B90 µLStock C
1 µM 0.2 mM10 µL of Stock C90 µLStock D

Part 4: Mechanistic Validation (The "Chelation Trap")

Critical Insight: 4-Aminopicolinic acid contains a pyridine nitrogen adjacent to a carboxylate.[1][7][11][12] This "picolinate" motif is a classic bidentate ligand for Zinc (Zn²⁺) and Iron (Fe²⁺).[1]

  • Risk: If your target enzyme is a metalloprotease (e.g., MMPs) or zinc-finger protein, activity might be due to metal stripping , not specific binding.

Protocol 3: Metal Supplementation Control

To validate that observed inhibition is specific and not an artifact of chelation:

  • Run Standard Assay: Determine IC50 of 4-AP-2-CA.

  • Run Rescue Assay:

    • Add excess ZnCl₂ or FeSO₄ (10 µM – 50 µM) to the buffer before adding the compound.[1]

    • Note: Ensure the metal concentration does not precipitate the buffer (avoid high phosphate).[1]

  • Interpretation:

    • Activity Lost: The compound was likely acting as a non-specific chelator.[1]

    • Activity Retained: The compound acts via specific binding to the target pocket.[1]

Visual Mechanism: Chelation vs. Binding [1]

Mechanism Compound 4-AP-2-CA Target Target Protein (e.g., Kinase/Metalloenzyme) Compound->Target Ligand Binding Compound->Target Removes Cofactor Metal Free Metal Ions (Zn2+, Fe2+) Compound->Metal Chelation Specific Specific Binding (True Hit) Target->Specific Activity Modulated Artifact Metal Stripping (False Positive) Target->Artifact Loss of Function Metal->Target Essential Cofactor

Caption: Distinguishing specific pharmacological activity from non-specific metal chelation artifacts.[1]

Part 5: References

  • PubChem. 2-Aminopyridine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 4-Aminopyridine-2-carboxylic Acid Monohydrate

Executive Summary: The Solubility Paradox 4-Aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid) presents a classic solubility challenge common to pyridine derivatives: zwitterionic insolubility .[1] At...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

4-Aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid) presents a classic solubility challenge common to pyridine derivatives: zwitterionic insolubility .[1]

At neutral pH, this molecule often exists as a zwitterion—an internal salt where the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is protonated (NH⁺).[2] In this state, the strong electrostatic attraction between molecules in the crystal lattice overrides the solvation energy provided by water, resulting in poor solubility.[1]

The Solution: To dissolve this compound, you must "break" the zwitterion by shifting the pH away from its isoelectric point (pI), forcing the molecule into a net cationic (acidic pH) or anionic (basic pH) state.

Understanding the Chemistry (The "Why")

Before attempting solubilization, it is critical to understand the ionization states of the molecule.[1]

  • pKa 1 (Carboxylic Acid): ~1.4 – 2.0[1]

  • pKa 2 (Pyridine Nitrogen): ~6.0 – 7.0 (Elevated due to the electron-donating 4-amino group)[1]

  • Isoelectric Point (pI): ~3.5 – 4.5[1]

The Danger Zone (pH 3–5): In this pH range, the molecule has net zero charge (zwitterion). Solubility is at its absolute minimum. Attempting to dissolve the monohydrate in unbuffered water (which often sits at pH 5–6 due to atmospheric CO₂) will likely result in a cloudy suspension.[1]

The Solubility Windows:

  • Cationic Window (pH < 1): Fully protonated. High solubility as a hydrochloride salt.[1]

  • Anionic Window (pH > 8): Fully deprotonated. High solubility as a sodium/potassium salt.[1]

Troubleshooting Guide & FAQs
Q1: I added the powder to neutral water (pH 7), and it won't dissolve. Why?

A: Even at pH 7, a significant fraction of the population may still be interacting via zwitterionic character, or the kinetics of dissolution are stalled by the crystal lattice energy of the monohydrate. Fix: Do not heat immediately. Adjust the pH. Adding a small equivalent of NaOH (to reach pH > 8) will convert the compound to its highly soluble sodium salt form (Sodium 4-aminopicolinate).

Q2: Can I use DMSO or Ethanol instead?

A: Yes. 4-Aminopyridine-2-carboxylic acid is soluble in DMSO and Ethanol .[1][3] Recommendation: For biological assays, prepare a 100 mM stock in 100% DMSO. Dilute this stock into your aqueous buffer. Warning: Watch for "Crash Out." If you dilute a DMSO stock into a buffer at pH 3–4, the compound may precipitate immediately as it hits its isoelectric point.

Q3: I need a highly concentrated aqueous stock (>50 mM). What is the best method?

A: Alkaline Solubilization. The anionic form is generally more stable and soluble than the cationic form for this specific scaffold.[1] Use 1.0 M NaOH to titrate the solid into solution.[1]

Q4: Will heating the solution help?

A: Heat (up to 50°C) can overcome the lattice energy, but it is a temporary fix.[1] Upon cooling, the monohydrate may recrystallize if the pH is near the pI.[1] Chemical solubilization (pH adjustment) is superior to thermal solubilization for long-term stability.[1]

Step-by-Step Experimental Protocols
Protocol A: The "Salt Switch" (Aqueous Stock Preparation)

Best for: In vivo studies or buffers where DMSO is not tolerated.

  • Weighing: Weigh the desired amount of 4-Aminopyridine-2-carboxylic acid monohydrate (MW ~156.14 g/mol ).

  • Slurry: Add water to 80% of the final volume. The powder will likely settle or float (suspension).[1]

  • Titration:

    • Slowly add 1.0 M NaOH (or KOH) dropwise while stirring.

    • Monitor pH.[1][2][4][5][6] You will see the solution clarify as the pH passes 8.0.[1]

    • Target pH: 8.5 – 9.0 for maximum stability.[1]

  • Finalize: Add water to the final volume. Filter sterilize (0.22 µm) if necessary.[1]

Protocol B: The "DMSO Bypass" (High Concentration Stock)

Best for: In vitro cell assays (HTS).

  • Calculation: Calculate the mass for a 100 mM stock.

  • Dissolution: Add anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex vigorously. If dissolution is slow, warm to 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles which can introduce moisture and promote monohydrate crystal growth.[1]

Visualizations
Figure 1: Solubility Profile vs. pH

This diagram illustrates the "U-shaped" solubility curve typical of zwitterionic pyridines.

SolubilityProfile cluster_0 pH Dependent Species Cation Cationic Form (pH < 1) High Solubility Zwitterion Zwitterionic Form (pH 3-5) INSOLUBLE (Precipitate) Zwitterion->Cation Protonation Anion Anionic Form (pH > 8) High Solubility Zwitterion->Anion Deprotonation pH_Low Add HCl pH_Low->Cation pH_High Add NaOH pH_High->Anion

Caption: Solubility is maximized at pH extremes. The "Danger Zone" is pH 3–5 where the net charge is zero.

Figure 2: Solubilization Decision Tree

Follow this logic to choose the correct protocol for your experiment.

DecisionTree Start Start: 4-Aminopyridine-2-carboxylic Acid (Solid Monohydrate) Q1 Is organic solvent (DMSO) tolerated in your assay? Start->Q1 Method_DMSO Method B: DMSO Stock (Dissolve in 100% DMSO) Q1->Method_DMSO Yes Q2 Is acidic pH (<2) tolerated? Q1->Q2 No (Aqueous only) Warning WARNING: Avoid pH 3-5 buffers (Precipitation Risk) Method_DMSO->Warning Method_Acid Use 1M HCl (Form HCl Salt) Q2->Method_Acid Yes Method_Base Method A: Alkaline Stock (Use NaOH, pH > 8.5) Q2->Method_Base No (Physiological pH req.) Method_Base->Warning

Caption: Select the solubilization method based on downstream assay tolerance for pH and organic solvents.

References
  • ChemicalBook. (2023).[1] 4-Aminopyridine-2-carboxylic acid Chemical Properties and Synthesis.

  • Cayman Chemical. (2022).[1] 4-Aminopyridine Solubility Data. (Used for comparative pyridine solubility baselines).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.

  • PubChem. (2023).[1] 2-Aminopyridine-4-carboxylic acid (Isomer Comparative Data). National Library of Medicine.[1] [1]

  • GuideChem. (2023).[1] Safety Data Sheet: 4-Aminopyridine-2-carboxylic acid.

Sources

Optimization

Technical Support Center: Navigating the Solution Stability of 4-Aminopyridine-2-carboxylic Acid Monohydrate

Welcome to the technical support guide for 4-Aminopyridine-2-carboxylic Acid Monohydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Aminopyridine-2-carboxylic Acid Monohydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. We will move beyond simple protocols to explain the causal factors behind experimental observations, empowering you to troubleshoot and optimize your work effectively.

Introduction: Understanding the Molecule

4-Aminopyridine-2-carboxylic acid is a versatile heterocyclic compound featuring both a basic amino group and an acidic carboxylic acid group on a pyridine ring.[1] This amphoteric nature is central to its behavior in solution, influencing its solubility, stability, and reactivity. Its role as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, makes understanding its stability paramount for reproducible and reliable research.[2] This guide addresses the most common stability challenges encountered in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to provide direct answers and actionable advice for specific issues you may encounter during your experiments.

Q1: My 4-Aminopyridine-2-carboxylic Acid solution turned cloudy or formed a precipitate shortly after preparation. What is happening?

A1: This is the most common issue and is almost always related to pH and solubility.

  • The Causality (Expertise & Experience): 4-Aminopyridine-2-carboxylic acid has two ionizable groups: the basic amino group and the acidic carboxylic acid group. Its solubility in aqueous media is highly dependent on the pH of the solution because the pH dictates which of these groups is protonated or deprotonated.

    • At Low pH (Acidic): The amino group is protonated (-NH3+), and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge and is generally more soluble.

    • Near Isoelectric Point (zwitterionic): At a specific pH, the amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-). The molecule has no net charge (it is a zwitterion) and typically exhibits its lowest solubility. Synthesis procedures show that the compound precipitates from solution when the pH is adjusted to 3.[3][4]

    • At High pH (Alkaline): The amino group is neutral (-NH2), and the carboxylic acid is deprotonated (-COO-). The molecule carries a net negative charge and is also generally more soluble.

  • Troubleshooting Steps:

    • Measure the pH: Immediately check the pH of your solution. If you dissolved the compound in unbuffered water or a neutral buffer like PBS, the final pH might be near the isoelectric point, causing precipitation.

    • Adjust the pH: To redissolve the compound, adjust the pH away from the isoelectric point.

      • Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH.

      • Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH.

    • Use Buffered Solvents: Proactively prevent this issue by preparing your solutions in a buffer with a pH that ensures the compound remains in a charged, soluble state (e.g., pH < 2 or pH > 5). The choice of acidic or basic buffer will depend on your experimental requirements.

Q2: How long can I store my aqueous solution of 4-Aminopyridine-2-carboxylic Acid?

A2: We do not recommend storing aqueous solutions for more than one day.[5]

  • The Causality (Expertise & Experience): While the solid form is stable, especially when stored correctly, carboxylic acids in aqueous environments can be susceptible to degradation over time.[6] For 4-aminopyridine specifically, while it shows good stability under acidic conditions, it is prone to degradation under alkaline and oxidative conditions.[7] Given that many biological experiments are conducted at neutral or slightly alkaline pH, long-term storage is ill-advised.

  • Best Practices for Trustworthiness:

    • Prepare Fresh: Always prepare solutions fresh for each experiment to ensure consistency and eliminate solution stability as a variable.

    • Short-Term Storage: If you must store a solution for a few hours, keep it refrigerated at 2-8°C and protected from light.

    • Avoid Freeze-Thaw Cycles: Do not repeatedly freeze and thaw solutions. If you need to store aliquots, flash-freeze them and store them at -20°C or -80°C for short-term use, but re-validation is recommended.

Q3: I've noticed a decrease in the compound's concentration over time, even without precipitation. What could be the cause?

A3: This points to chemical degradation. The two most likely culprits are alkaline hydrolysis and oxidation.

  • The Causality (Expertise & Experience):

    • Alkaline Conditions: Forced degradation studies on the related compound 4-aminopyridine (4-AP) showed an approximate 25% decrease in concentration after 121 hours of heating in an alkaline solution.[7] While 4-Aminopyridine-2-carboxylic Acid has a different structure, the pyridine ring system's susceptibility to nucleophilic attack under basic conditions is a known chemical principle.

    • Oxidative Stress: The same study on 4-AP demonstrated a nearly 50% destruction of the compound after 121 hours when exposed to hydrogen peroxide, an oxidizing agent.[7] The amino group makes the aromatic ring electron-rich and thus more susceptible to oxidation.

  • Troubleshooting & Prevention:

    • Control the pH: If your experimental conditions allow, maintain the solution at a neutral or slightly acidic pH to minimize base-catalyzed degradation.

    • Use High-Purity Solvents: Use freshly opened, HPLC-grade or equivalent solvents. Water that has been sitting for extended periods can contain dissolved peroxides.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Light can catalyze oxidative degradation. Studies on related compounds consistently recommend protection from light.[7][8]

    • De-gas Solvents: For maximum stability in sensitive applications, consider de-gassing your aqueous buffer before dissolving the compound to remove dissolved oxygen.

Visualizing Stability Factors

The following diagrams illustrate the key chemical principles and workflows discussed.

G cluster_pH pH-Dependent Forms & Solubility Low_pH Low pH (Acidic) Net Positive Charge GOOD SOLUBILITY Zwitterion Isoelectric Point (pI) Net Neutral Charge POOR SOLUBILITY (Precipitates) Low_pH->Zwitterion + OH- Zwitterion->Low_pH + H+ High_pH High pH (Alkaline) Net Negative Charge GOOD SOLUBILITY Zwitterion->High_pH + OH- High_pH->Zwitterion + H+

Caption: pH-dependent forms of the molecule and their relative solubility.

G cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (Precipitate, Degradation) Check_Precipitate Is there a precipitate? Start->Check_Precipitate Check_pH Measure & Adjust pH (Away from pI) Check_Precipitate->Check_pH Yes Check_Degradation Is concentration decreasing? Check_Precipitate->Check_Degradation No Solution Prepare Solutions Fresh Check_pH->Solution Protect Protect from Light Use Amber Vials Check_Degradation->Protect Yes Control_pH Maintain Neutral/Acidic pH Protect->Control_pH Avoid_Oxidants Use Fresh, High-Purity Solvents De-gas if necessary Control_pH->Avoid_Oxidants Avoid_Oxidants->Solution

Caption: A logical workflow for troubleshooting common stability issues.

Data Summary: Stability Under Stress Conditions

The following table summarizes stability data extrapolated from forced degradation studies on the closely related compound, 4-aminopyridine (4-AP). This provides an authoritative grounding for understanding the vulnerabilities of the pyridine ring structure.

ConditionStressorObservation (after 121 hours)Implication for 4-Aminopyridine-2-carboxylic AcidReference
Acidic Heating in AcidNo degradation of the parent compoundHigh stability expected in acidic solutions.[7]
Alkaline Heating in Base~25% decrease in concentrationPotential for significant degradation in basic solutions over time.[7]
Oxidative Hydrogen Peroxide~50% destruction of the parent compoundHighly susceptible to oxidation. Avoid oxidizing agents and minimize oxygen exposure.[7]
Thermal 37°C (Solid)Stable for at least 1 monthThe solid compound is thermally stable, but this does not apply to solutions.[9][10]
Photolytic Light ExposureProtection from light is standard practiceSolutions should always be protected from light to prevent photodegradation.[7][8]

Experimental Protocol: Preparation and Storage of a Stock Solution

This protocol provides a self-validating system for preparing a stable stock solution for immediate use.

Materials:

  • 4-Aminopyridine-2-carboxylic Acid Monohydrate (solid)

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the required amount of 4-Aminopyridine-2-carboxylic Acid Monohydrate powder.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water to a volumetric flask. Add the weighed powder to the water. It will likely form a suspension.

  • Solubilization by pH Adjustment: While gently stirring, add 0.1 M HCl dropwise. Monitor the suspension and the pH. Continue adding acid until the solid is fully dissolved. The solution should be clear. This confirms that moving to an acidic pH increases solubility, as predicted by theory.

  • Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to bring the solution to the final desired volume in the volumetric flask.

  • Final pH Measurement: Measure and record the final pH of the stock solution. This is a critical quality control step.

  • Storage (Immediate Use Recommended):

    • Best Practice: Use the solution immediately after preparation.

    • Short-Term (if unavoidable): Store the solution in a tightly sealed amber vial at 2-8°C for no more than 24 hours.

References

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]

  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Aminopyridine-2-carboxylic Acid Monohydrate Purification

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Aminopyridine-2-carboxylic Acid Monohydrate. This document offers tro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Aminopyridine-2-carboxylic Acid Monohydrate. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Introduction to Purification Challenges

4-Aminopyridine-2-carboxylic acid is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its purification is primarily influenced by its pH-dependent solubility. Furthermore, its tendency to form a stable monohydrate requires careful control of aqueous environments during purification to ensure the desired crystalline form is obtained. This guide will provide the foundational knowledge and practical steps to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is the key principle for purifying 4-Aminopyridine-2-carboxylic Acid Monohydrate?

A1: The primary principle is exploiting its zwitterionic nature. The compound's solubility in aqueous solutions is highly dependent on pH. It is least soluble at its isoelectric point (pI), where the net charge of the molecule is zero. By adjusting the pH of a solution to its pI, the compound can be selectively precipitated, leaving more soluble impurities behind. Synthesis procedures indicate that this compound precipitates at a pH of approximately 3, suggesting its pI is in this acidic range.[1][2]

Q2: How does the monohydrate form affect the purification strategy?

A2: The presence of a water molecule in the crystal lattice makes the monohydrate the thermodynamically stable form in the presence of water.[3] Purification techniques should, therefore, utilize aqueous solvent systems to ensure the formation and stability of the monohydrate. It is crucial to avoid completely anhydrous conditions during the final crystallization step if the monohydrate is the desired product. The formation of a hydrate can influence the compound's solubility and dissolution rate.[4]

Q3: What are the best analytical methods to assess the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of 4-Aminopyridine-2-carboxylic Acid Monohydrate.[5] A reversed-phase C18 column with a UV detector is a common setup. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[6] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities, while Karl Fischer titration can be used to determine the water content and confirm the monohydrate stoichiometry.

Q4: What are the recommended storage conditions for the purified compound?

A4: 4-Aminopyridine-2-carboxylic Acid should be stored in a tightly closed container in a cool, dry, and well-ventilated place. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation.[1]

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-Aminopyridine-2-carboxylic Acid Monohydrate.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of precipitated product after pH adjustment. 1. Incorrect pH: The pH was not adjusted precisely to the isoelectric point (pI).2. Insufficient concentration: The initial concentration of the compound in solution was too low.3. Incomplete dissolution: The crude material was not fully dissolved before pH adjustment.1. Optimize pH: Carefully adjust the pH of the solution dropwise with dilute acid (e.g., 1M HCl) while monitoring with a calibrated pH meter. The target is typically around pH 3.[1][2] Small deviations can significantly increase solubility.2. Concentrate the solution: Before pH adjustment, concentrate the solution by evaporation to increase the likelihood of precipitation.3. Ensure complete dissolution: Gently warm the solution or add a minimal amount of a co-solvent (like ethanol) to ensure all the crude product is dissolved before starting the precipitation.
The purified product is off-white or colored. 1. Colored impurities: The crude material contains colored impurities that co-precipitate.2. Degradation: The compound may have degraded due to excessive heat or improper pH during the process.1. Charcoal treatment: After dissolving the crude product and before pH adjustment or recrystallization, add a small amount of activated charcoal to the solution and heat gently. The charcoal will adsorb colored impurities. Filter the hot solution to remove the charcoal before proceeding.2. Avoid harsh conditions: Minimize the time the compound is exposed to high temperatures and extreme pH values.
Difficulty in filtering the precipitated product (gelatinous or very fine particles). 1. Rapid precipitation: The pH was adjusted too quickly, leading to the formation of small, poorly-formed crystals.2. Supersaturation: The solution was too concentrated, causing rapid and uncontrolled precipitation.1. Slow addition of acid: Add the acid for pH adjustment very slowly with vigorous stirring to allow for the formation of larger, more easily filterable crystals.2. Control concentration and cooling: If precipitating from a hot solution, allow it to cool slowly to room temperature and then in an ice bath to promote gradual crystal growth.
Product "oils out" during recrystallization. 1. Inappropriate solvent: The boiling point of the recrystallization solvent is higher than the melting point of the compound.2. Insoluble impurities: The presence of impurities can lower the melting point of the mixture.1. Change solvent: Select a recrystallization solvent with a lower boiling point.2. Use a solvent pair: Dissolve the compound in a minimal amount of a good hot solvent, and then add a poorer, miscible solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
The final product is not the monohydrate form. 1. Insufficient water: The recrystallization was performed in a solvent with very low water content.2. High drying temperature: The purified product was dried at a temperature high enough to drive off the water of hydration.1. Use an aqueous recrystallization system: Recrystallize from water or a mixed solvent system containing sufficient water (e.g., ethanol/water) to ensure the formation of the monohydrate.2. Gentle drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid dehydration.

Experimental Protocols

Purification by pH-Controlled Precipitation

This method is effective for removing acid-soluble and base-soluble impurities.

Diagram of pH-Controlled Precipitation Workflow

G cluster_dissolution Dissolution cluster_filtration1 Impurity Removal cluster_precipitation Precipitation cluster_isolation Isolation dissolve Dissolve crude product in dilute aqueous base (e.g., 1M NaOH) filter_insoluble Filter to remove insoluble impurities dissolve->filter_insoluble Solution containing dissolved product adjust_ph Slowly add dilute acid (e.g., 1M HCl) to pH ~3 filter_insoluble->adjust_ph Clear filtrate collect Collect precipitate by vacuum filtration adjust_ph->collect Precipitate forms wash Wash with cold water collect->wash dry Dry under vacuum at 40-50 °C wash->dry

Caption: Workflow for purification via pH adjustment.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-Aminopyridine-2-carboxylic Acid in a suitable volume of dilute aqueous base (e.g., 1M NaOH) with stirring. Gentle warming may be applied to aid dissolution.

  • Initial Filtration: If any insoluble material remains, filter the solution to remove these impurities.

  • Precipitation: While stirring vigorously, slowly add dilute acid (e.g., 1M HCl) dropwise to the filtrate. Monitor the pH continuously with a calibrated pH meter until a stable pH of approximately 3 is reached. A precipitate should form as the pH approaches the isoelectric point.[1][2]

  • Crystal Maturation: Continue stirring the suspension at room temperature for a period to allow for complete precipitation and crystal growth. Cooling the mixture in an ice bath can further decrease the solubility and improve the yield.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water to remove any remaining soluble impurities and salts.

  • Drying: Dry the purified product under vacuum at a moderate temperature (40-50 °C) to obtain the monohydrate.

Purification by Recrystallization

Recrystallization is a powerful technique for removing impurities that have similar solubility characteristics to the target compound.

Diagram of Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum amount of hot solvent (e.g., water or ethanol/water) hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter cool_slowly Allow solution to cool slowly to room temperature dissolve->cool_slowly If no insoluble impurities hot_filter->cool_slowly Clear hot filtrate ice_bath Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect Crystals form wash Wash with a small amount of cold solvent collect->wash dry Dry crystals wash->dry

Caption: General workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Due to the polar and zwitterionic nature of the compound, polar solvents are most suitable. Water is a good first choice to ensure the formation of the monohydrate. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude 4-Aminopyridine-2-carboxylic Acid Monohydrate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a moderate temperature (40-50 °C).

References

  • Hydrate Formation. (n.d.). proUmid. Retrieved from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. Retrieved from [Link]

  • 2-Aminopyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC - NCBI. Retrieved from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • Factors affecting crystallization of hydrates. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Aminopyridine-2-carboxylic Acid Monohydrate

Welcome to the technical support center for the synthesis of 4-Aminopyridine-2-carboxylic Acid Monohydrate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Aminopyridine-2-carboxylic Acid Monohydrate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of this valuable compound. As a key intermediate in the development of pharmaceuticals for neurological disorders and in agrochemical synthesis, a reliable synthetic protocol is crucial.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 4-aminopyridine-2-carboxylic acid, particularly focusing on the common and accessible route of hydrolyzing a cyanopyridine precursor.

Scenario 1: Low Yield of 4-Aminopyridine-2-carboxylic Acid

Question: My final yield of 4-aminopyridine-2-carboxylic acid is significantly lower than expected after the hydrolysis of 4-amino-2-cyanopyridine. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors throughout the experimental process. Let's break down the likely causes and their solutions.

Potential Causes & Solutions:

  • Incomplete Hydrolysis of the Nitrile: The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a critical step that requires forcing conditions.[3][4] Incomplete reaction is a primary suspect for low yields.

    • Causality: Nitrile hydrolysis, whether acid or base-catalyzed, proceeds through an intermediate amide. Insufficient reaction time, temperature, or reagent concentration can lead to the stalling of the reaction at the amide stage or incomplete conversion of the starting nitrile.

    • Solution:

      • Increase Reaction Time and Temperature: For alkaline hydrolysis, ensure the mixture is refluxed for an adequate period (e.g., 4-6 hours or until TLC/LC-MS indicates complete consumption of the starting material).[5]

      • Optimize Reagent Concentration: Use a sufficient excess of the hydrolyzing agent (e.g., 3-5 equivalents of NaOH or H₂SO₄). For alkaline hydrolysis, a concentration of 10-30% NaOH solution is typically effective.

      • Monitor the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material and the intermediate amide.

  • Product Loss During Workup and Isolation: The amphoteric nature of 4-aminopyridine-2-carboxylic acid can complicate its isolation.

    • Causality: As an amino acid, the product has both a basic amino group and an acidic carboxylic acid group. Its solubility is highly dependent on the pH of the solution. The product is least soluble at its isoelectric point. If the pH is not carefully adjusted, the product can remain dissolved in the aqueous phase.

    • Solution:

      • Precise pH Adjustment: After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of 4-aminopyridine-2-carboxylic acid to induce precipitation. A pH of around 3 is often effective for precipitating similar compounds.[6][7] Adjust the pH slowly and monitor for the point of maximum precipitation.

      • Cooling: After pH adjustment, cool the solution in an ice bath to further decrease the solubility of the product and maximize precipitation.

      • Extraction: If the product has significant aqueous solubility even at its isoelectric point, multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) may be necessary after neutralization.

  • Side Reactions: Decarboxylation: Pyridine carboxylic acids, particularly those with the carboxylic acid group at the 2-position, can be susceptible to decarboxylation at high temperatures.[8]

    • Causality: The electron-withdrawing nature of the pyridine ring can stabilize the carbanion formed upon loss of CO₂, especially under harsh thermal conditions.

    • Solution:

      • Temperature Control: While heat is necessary for hydrolysis, avoid excessive temperatures. For the hydrolysis of 2-cyanopyridine derivatives, it is recommended to avoid temperatures above 135°C to prevent decarboxylation.[8]

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate degradative side reactions.

Scenario 2: Product Fails to Precipitate During Isolation

Question: After hydrolyzing my starting material and adjusting the pH, my product does not precipitate out of the solution. What should I do?

Answer:

This is a common issue, often related to the solubility of the product or incorrect pH adjustment.

Potential Causes & Solutions:

  • Incorrect pH for Precipitation: The product will not precipitate if the pH is too high or too low.

    • Causality: At low pH, the amino group is protonated, forming a soluble cation. At high pH, the carboxylic acid is deprotonated, forming a soluble anion. Precipitation is maximal at the isoelectric point.

    • Solution:

      • Systematic pH Adjustment: Adjust the pH of the solution in small increments (e.g., 0.5 pH units) and observe for any cloudiness or precipitation. A pH around 3 is a good starting point for acidification.[6][7]

      • "Scratching": Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites and induce crystallization.

  • Insufficient Concentration: The product may be too dilute to precipitate.

    • Causality: If the reaction volume is too large, the concentration of the product may be below its solubility limit, even at the isoelectric point.

    • Solution:

      • Volume Reduction: Carefully reduce the volume of the solution under reduced pressure. Be mindful of potential decarboxylation if excessive heat is applied.[8]

      • Salting Out: Adding a saturated solution of an inert salt, such as sodium chloride, can decrease the solubility of the organic product in the aqueous phase, promoting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 4-aminopyridine-2-carboxylic acid?

A1: A common and commercially available starting material is 4-amino-2-cyanopyridine. The synthesis then involves the hydrolysis of the nitrile group to a carboxylic acid.[3][4] Another documented route is the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), which can yield the desired product in high purity.[6][7]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can use a mobile phase such as ethyl acetate/hexanes with a small amount of methanol or acetic acid to achieve good separation between the starting nitrile, the intermediate amide, and the final carboxylic acid product. The disappearance of the starting material spot is a good indicator of reaction completion. LC-MS can provide more definitive evidence of product formation by confirming the expected mass-to-charge ratio (m/z 139.1 for [M+H]⁺).[6][7]

Q3: What are the recommended storage conditions for 4-aminopyridine-2-carboxylic acid monohydrate?

A3: It is recommended to store the compound under an inert gas (nitrogen or argon) at 2–8 °C.[7] It is a white to off-white powder and should be protected from light and moisture.[1]

Q4: What analytical techniques are suitable for characterizing the final product?

A4: A combination of techniques should be used to confirm the identity and purity of the final product:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1][9]

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., -COOH, -NH₂).

Experimental Protocols

Protocol 1: Synthesis of 4-Aminopyridine-2-carboxylic Acid by Hydrolysis of 4-Amino-2-cyanopyridine

This protocol details a standard procedure for the alkaline hydrolysis of 4-amino-2-cyanopyridine.

Materials:

  • 4-amino-2-cyanopyridine

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-2-cyanopyridine (1.0 eq) in a 10% aqueous solution of NaOH (3.0-5.0 eq).

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly add concentrated HCl to the cooled solution with stirring to adjust the pH to approximately 3. A precipitate should form.[6][7]

  • Continue stirring the mixture in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under high vacuum to obtain 4-aminopyridine-2-carboxylic acid. The monohydrate form is often obtained when drying from aqueous solutions.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol/water.

Data Summary Table
ParameterRecommended Value/RangeRationale
Starting Material 4-amino-2-cyanopyridineCommercially available and direct precursor.
Hydrolysis Reagent 10-30% aq. NaOHEffective for nitrile hydrolysis.
Reaction Temperature 100-110°C (Reflux)Sufficient energy for hydrolysis without excessive degradation.
Reaction Time 4-6 hoursTypically sufficient for complete conversion.
Precipitation pH ~3Corresponds to the isoelectric point for maximal precipitation.[6][7]
Purification Method Recrystallization (Ethanol/Water)Effective for removing soluble impurities.

Visualizations

Reaction Pathway and Troubleshooting Points

Synthesis_Troubleshooting Start 4-Amino-2-cyanopyridine Intermediate Intermediate Amide Start->Intermediate Hydrolysis Step 1 (Incomplete?) Product 4-Aminopyridine-2-carboxylic Acid Intermediate->Product Hydrolysis Step 2 (Incomplete?) SideProduct Decarboxylation Product (4-Aminopyridine) Product->SideProduct High Temp (>135°C) Loss Product lost in filtrate Product->Loss

Caption: Key steps and potential failure points in the synthesis.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flowchart Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Solution1 Increase Reaction Time/Temp Optimize Reagent Conc. Incomplete->Solution1 Yes Check_Workup Review Workup Procedure Complete->Check_Workup Yes pH_Issue Check pH of Precipitation Check_Workup->pH_Issue Solution2 Adjust pH to ~3 Reduce Volume 'Salt Out' pH_Issue->Solution2

Caption: A logical guide to diagnosing the cause of low product yield.

References

  • CN1807415A - 4-aminopyridine preparation method - Google P
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (URL: )
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (URL: [Link])

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF | Technical Disclosure Commons. (URL: [Link])

  • Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) DOI:10.1039/B205510D. (URL: [Link])

  • The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. (URL: [Link])

  • Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem. (URL: [Link])

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • PV2143 - OSHA. (URL: [Link])

  • Picolinic acid - Wikipedia. (URL: [Link])

  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google P
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. (URL: [Link])

  • 4-Aminopicolinic acid - ChemBK. (URL: [Link])

  • WO2012095691A1 - An improved process for producing aminopyridines - Google P

Sources

Troubleshooting

4-Aminopyridine-2-carboxylic Acid Monohydrate side effects in cell models

Topic: Troubleshooting Biological Effects & Handling in Cell Models CAS: 100047-36-7 (Anhydrous equivalent reference); Synonyms: 4-Aminopicolinic acid; 4-AP-2-CA.[1] Part 1: Senior Scientist’s Technical Overview From the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Biological Effects & Handling in Cell Models

CAS: 100047-36-7 (Anhydrous equivalent reference); Synonyms: 4-Aminopicolinic acid; 4-AP-2-CA.[1]

Part 1: Senior Scientist’s Technical Overview

From the Desk of the Senior Application Scientist:

If you are working with 4-Aminopyridine-2-carboxylic acid (4-AP-2-CA) , you are likely using it as a scaffold for library synthesis, a fragment for drug discovery (specifically kinase or metalloprotease inhibitors), or as a structural analog in neuropharmacology.[1]

Crucial Distinction: Do not confuse this compound with 4-Aminopyridine (4-AP) . While 4-AP is a potent potassium channel blocker used in multiple sclerosis research, the addition of the carboxylic acid group at the 2-position (picolinic acid moiety) fundamentally alters its physicochemical and biological profile.[1]

The "Hidden" Side Effect: Metal Chelation The most frequent "side effect" researchers report in cell models—unexpected G1/S cell cycle arrest or hypoxia-like gene expression—is often not a direct target engagement but a secondary artifact of metal chelation .[1] Like its parent structure, picolinic acid, 4-AP-2-CA acts as a bidentate ligand.[1] It can strip culture media of transition metals (Iron, Zinc), leading to confounding experimental results.[1]

This guide is structured to help you distinguish between true pharmacological activity and these physicochemical artifacts.

Part 2: Mechanism of Action & Biological Artifacts

The Chelation Trap: Iron Depletion & Hypoxia Mimicry

4-AP-2-CA contains a pyridine nitrogen and a carboxylate oxygen, forming a "pincer" that chelates divalent cations (


, 

).[1] In cell culture, this leads to two distinct physiological states often mistaken for drug toxicity.
  • Mechanism A: Ribonucleotide Reductase (RNR) Inhibition RNR requires iron to convert ribonucleotides to deoxyribonucleotides (dNTPs).[1] Chelation depletes intracellular iron, stalling DNA synthesis and causing G1/S phase arrest .

  • Mechanism B: Pseudo-Hypoxia (HIF-1

    
     Stabilization) 
    Prolyl Hydroxylases (PHDs) require iron to mark HIF-1
    
    
    
    for degradation.[1] When 4-AP-2-CA sequesters iron, PHDs fail, HIF-1
    
    
    accumulates, and cells shift to glycolysis (Warburg effect) even in normoxia.[1]
Visualizing the Pathway (Graphviz Diagram)

ChelationPathway Compound 4-AP-2-CA (Extracellular) Entry Passive Diffusion / Transport Compound->Entry IntraCompound Intracellular 4-AP-2-CA Entry->IntraCompound Chelation Formation of [Fe(4-AP-2-CA)2] Complex IntraCompound->Chelation IronPool Labile Iron Pool (Fe2+) IronPool->Chelation RNR Ribonucleotide Reductase (Requires Fe) IronPool->RNR Normal cofactor PHD Prolyl Hydroxylases (Requires Fe) IronPool->PHD Normal cofactor Chelation->RNR Depletes Fe Chelation->PHD Depletes Fe Arrest dNTP Depletion (G1/S Arrest) RNR->Arrest HIF HIF-1α Stabilization (Pseudo-Hypoxia) PHD->HIF

Figure 1: Mechanism of artifactual toxicity.[1] The compound sequesters intracellular iron, inhibiting iron-dependent enzymes (RNR and PHDs), leading to cell cycle arrest and hypoxia signaling independent of the compound's intended target.[1]

Part 3: Troubleshooting Guide (FAQs)

Category 1: Solubility & Preparation

Q: My stock solution precipitates when added to the cell culture media. Why? A: This is a classic Zwitterionic pH Shock . 4-AP-2-CA exists as a zwitterion.[1] It is soluble at very low pH (cationic) or high pH (anionic) but has poor solubility near its isoelectric point (pI), which often overlaps with physiological pH (7.2–7.4).[1]

  • The Fix: Do not dissolve directly in PBS or Media.

    • Dissolve in DMSO (up to 50-100 mM) or 0.1 M NaOH (if aqueous is required).

    • Dilute this stock into the media while vortexing.[1]

    • Critical: If the final concentration is high (>100 µM), check the media pH.[1] The carboxylic acid moiety can acidify weak buffers.[1]

Q: Can I autoclave the monohydrate form? A: No. The "Monohydrate" implies a water molecule in the crystal lattice.[1] Autoclaving may cause dehydration and decarboxylation (loss of


) at high temperatures, potentially converting it to 4-Aminopyridine (highly toxic neurotoxin).[1]
  • The Fix: Use 0.22 µm sterile filtration for aqueous stocks.[1]

Category 2: Biological Anomalies[1]

Q: My cells aren't dying (viability is >90%), but they stopped proliferating. Is the compound cytostatic? A: Likely yes, but check if it is Iron-Dependent Cytostasis .[1] As detailed in the mechanism section, picolinic acid derivatives cause reversible G1 arrest.

  • Validation Experiment: Perform a "Rescue Assay."

    • Condition A: Cells + Compound (100 µM).[1]

    • Condition B: Cells + Compound (100 µM) + FeSO4 (100 µM) .[1]

    • Result: If Condition B restores proliferation, the effect is due to chelation, not specific target inhibition.

Q: I see high background in my Western Blots for HIF-1


. 
A:  The compound is mimicking hypoxia.[1]
By inhibiting PHDs (via iron chelation), the compound stabilizes HIF-1

protein even in oxygenated incubators.[1]
  • The Fix: Use an iron-saturated control or lower the dosage to sub-chelating levels (<10 µM) if possible.

Part 4: Validated Experimental Protocols

Protocol A: Iron-Rescue Cytotoxicity Assay

Use this protocol to distinguish between specific toxicity and chelation artifacts.[1]

Materials:

  • 4-AP-2-CA Stock (100 mM in DMSO).[1]

  • Ferrous Sulfate (

    
    ) or Holo-Transferrin.[1]
    
  • Cell line of choice (e.g., HEK293, HepG2).[1]

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow attachment (24h).

  • Preparation:

    • Prepare media with 4-AP-2-CA at

      
       concentration.[1]
      
    • Prepare "Rescue Media": Media + 4-AP-2-CA + 20 µM

      
       .[1]
      
    • Note: Premix iron and compound for 30 mins before adding to cells to allow equilibrium.

  • Incubation: Treat cells for 48 hours.

  • Readout: Perform MTT or CCK-8 assay.

  • Analysis:

    • Calculate % Viability relative to DMSO control.[1]

    • Interpretation: If Viability (Rescue) >> Viability (Compound Only), the toxicity is mediated by iron depletion.[1]

Protocol B: Solubility & Stock Management
ParameterRecommendationReason
Primary Solvent DMSO (Dimethyl Sulfoxide)Ensures solubility of the aromatic ring; avoids zwitterionic precipitation.[1]
Max Stock Conc. 100 mMHigher concentrations risk precipitation upon freeze-thaw cycles.[1]
Storage -20°C (Desiccated)Prevents hygroscopic moisture absorption (critical for monohydrate accuracy).[1]
Working Buffer HEPES (25 mM)Superior buffering capacity over bicarbonate for acidic ligands.[1]

Part 5: Data Summary & Reference Values

Table 1: Comparative Biological Effects

Feature4-Aminopyridine (4-AP)4-Aminopyridine-2-carboxylic acid (4-AP-2-CA)
Primary Target

Potassium Channels
Metalloproteases / Synthesis Intermediate
Key Toxicity Seizures / ExcitotoxicityG1 Cell Cycle Arrest (Cytostatic)
Mechanism Channel BlockadeMetal Chelation (

)
Solubility High (Basic)pH Dependent (Zwitterionic)

References

  • Fernandez-Pol, J. A. (1977).[1][2] Iron: possible cause of the G1 arrest induced in NRK cells by picolinic acid.[2] Biochemical and Biophysical Research Communications.

  • Le, N. T., & Richardson, D. R. (2002).[1] The role of iron in cell cycle progression and the proliferation of neoplastic cells.[1][3] Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Aminopyridine-2-carboxylic acid.[1][4][5][6][7][8] Merck/Sigma Technical Library.[1] [1]

  • Alfieri, R. R., et al. (1999).[1] Picolinic acid induces apoptosis in murine leukemia L1210 cells. Cell Biology and Toxicology. (Demonstrates the apoptotic pathway of picolinic derivatives via metal depletion).

Sources

Optimization

4-Aminopyridine-2-carboxylic Acid Monohydrate concentration for optimal effect

A Guide for Researchers on Experimental Optimization Welcome to the technical support center for 4-Aminopyridine (4-AP) and its related compounds. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Experimental Optimization

Welcome to the technical support center for 4-Aminopyridine (4-AP) and its related compounds. This guide is designed for researchers, scientists, and drug development professionals. You may have acquired a specific salt or derivative, such as 4-Aminopyridine-2-carboxylic Acid Monohydrate, and are seeking guidance on its application in biological experiments.

While 4-Aminopyridine-2-carboxylic acid is known as a valuable chemical intermediate in pharmaceutical synthesis[1][2], publicly available data on its specific biological activity and effective concentrations are limited. However, the core molecule, 4-Aminopyridine (4-AP), is an extensively studied potassium channel blocker. The biological effects you are likely investigating stem from this 4-AP scaffold.

Therefore, this guide focuses on the principles and concentrations established for 4-AP, providing a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-Aminopyridine (4-AP)?

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (K+) channels[3]. In the nervous system, these channels are crucial for repolarizing the neuronal membrane to terminate an action potential.

By blocking these K+ channels, 4-AP produces two key effects:

  • Prolongs Action Potential: It delays the repolarization phase, effectively widening the action potential.

  • Enhances Neurotransmitter Release: The extended depolarization at the axon terminal keeps voltage-gated calcium (Ca2+) channels open for longer. The resulting increase in intracellular calcium concentration significantly boosts the release of neurotransmitters (like acetylcholine) into the synapse[4][5].

This mechanism is particularly effective in neurons where the myelin sheath is damaged. In conditions like multiple sclerosis or spinal cord injury, demyelination exposes K+ channels that are normally hidden. This leads to a "leaking" of current that can cause action potentials to fail. By blocking these exposed channels, 4-AP helps to restore nerve impulse conduction through these damaged segments[6][7][8].

cluster_0 Normal Axon Terminal cluster_1 Mechanism of 4-AP AP Action Potential Arrives Ca_Influx Ca²+ Influx AP->Ca_Influx Vesicle_Release Neurotransmitter Release Ca_Influx->Vesicle_Release Four_AP 4-Aminopyridine Kv_Block Blocks Voltage-Gated K+ Channels Four_AP->Kv_Block AP_Prolong Prolongs Action Potential Kv_Block->AP_Prolong Ca_Influx_Enhanced Enhanced & Extended Ca²+ Influx AP_Prolong->Ca_Influx_Enhanced Release_Increased Increased Neurotransmitter Release Ca_Influx_Enhanced->Release_Increased

Caption: Mechanism of 4-Aminopyridine (4-AP) action at the presynaptic terminal.

Q2: I'm starting a new experiment. What is a good concentration range for 4-AP?

The optimal concentration of 4-AP is highly dependent on the experimental model. A broad range from low micromolar (µM) to low millimolar (mM) has been reported. For in vitro studies, a common starting point is the 10-100 µM range, which has been shown to be effective in enhancing neuronal conduction in injured spinal cord tissue[8][9].

It is critical to perform a dose-response study to determine the optimal concentration for your specific cell type or tissue preparation, as high concentrations can become inhibitory or toxic[8].

Experimental ModelEffective Concentration RangeKey ObservationSource(s)
Injured Guinea Pig Spinal Cord (in vitro)0.5 µM - 100 µMIncreased compound action potential amplitude. Peak effect at 10-100 µM.[8]
Rat Brain Synaptosomes100 µMElevation of intracellular free Ca²+ and protein phosphorylation.[5]
Rat Cerebellar Purkinje Cells (in vitro)Not specified, but effectiveIncreased amplitude and duration of action potentials.[10]
Human Clinical Studies (Oral Dosing)Target Serum Level: 30-100 ng/mLImproved motor function. Toxicity (e.g., seizures) noted above 100 ng/mL.[11]
Human Liver Microsomes (in vitro)~125 µM (IC50 for CYP2E1)Low potential for drug-drug interactions via CYP inhibition at therapeutic doses.[12]
Q3: How should I prepare and store 4-AP stock solutions?

Proper preparation and storage are crucial for experimental reproducibility.

  • Solubility: 4-Aminopyridine is soluble in water (approx. 50 mg/mL), PBS (approx. 30 mg/mL), DMSO (approx. 30 mg/mL), and ethanol (approx. 30 mg/mL)[3][13]. For 4-Aminopyridine-2-carboxylic Acid, solubility has been noted in acetone, ethanol, and methanol[14].

  • Storage of Powder: Store the solid compound, such as 4-Aminopyridine-2-carboxylic Acid Monohydrate, under inert gas at 2-8°C[14].

  • Stock Solution Preparation: For most cell culture and electrophysiology experiments, preparing a concentrated stock in a sterile solvent like water, PBS, or DMSO is recommended. A 10-50 mM stock is typical.

  • Storage of Stock Solution: Aqueous solutions are not recommended for long-term storage; prepare them fresh or store for no more than one day[3]. For longer-term storage, aliquots of DMSO stocks can be kept at -20°C for several months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q4: I am not observing any effect from my 4-AP application. What should I check?

If 4-AP is not producing the expected outcome, systematically review your experimental setup.

Start No Effect Observed Concentration Is the concentration too low for your system? Start->Concentration Preparation Was the stock solution prepared correctly and recently? Concentration->Preparation No Increase_C Action: Perform dose-response curve (e.g., 1 µM to 1 mM). Concentration->Increase_C Yes Target Does your model express 4-AP sensitive K+ channels? Preparation->Target Yes Remake_Sol Action: Prepare a fresh stock solution from powder. Preparation->Remake_Sol No Health Is the cell/tissue preparation healthy and viable? Target->Health Yes Validate_Target Action: Verify channel expression (e.g., IHC, Western, RNAseq). Target->Validate_Target No Check_Health Action: Run viability assays or positive controls. Health->Check_Health No Success Problem Solved Increase_C->Success Remake_Sol->Success Validate_Target->Success Check_Health->Success

Caption: Troubleshooting workflow for experiments where 4-AP shows no effect.

  • Concentration: The most common issue is suboptimal concentration. The sensitivity of K+ channels to 4-AP can vary significantly between cell types and conditions. Injured axons, for example, are more sensitive to low concentrations (1 µM) than uninjured ones[8].

    • Action: Perform a full dose-response experiment, testing a wide range of concentrations (e.g., from 1 µM to 1 mM).

  • Compound Integrity: 4-AP solutions, especially aqueous ones, can degrade.

    • Action: Prepare a fresh stock solution from the solid powder for each experiment. Verify the appearance of the powder; it should be a white to off-white solid[1].

  • Target Expression: Your model system must express K+ channels that are sensitive to 4-AP. While it is a broad-spectrum blocker, some channel subtypes may be less sensitive.

    • Action: Confirm the expression of voltage-gated potassium channels in your model system through literature review or molecular techniques like qPCR or Western blotting.

  • System Viability: The biological system must be healthy to respond.

    • Action: Use a positive control known to elicit a response in your system (e.g., a high potassium solution to induce depolarization) to confirm the preparation is viable.

Q5: My cells or tissue are showing signs of toxicity or hyperactivity. What can I do?

Toxicity is often a result of excessive concentration. Over-excitation, spontaneous firing, or seizures are known side effects at high doses, consistent with its mechanism of enhancing neuronal excitability[11][15]. In in vitro spinal cord models, concentrations of 1 mM and 10 mM can suppress action potentials entirely, indicating toxicity or a profound depolarization block[8].

  • Action 1: Reduce Concentration: Immediately lower the working concentration of 4-AP. The therapeutic window can be narrow[11]. If you are working at 100 µM, try titrating down to the 1-10 µM range.

  • Action 2: Limit Exposure Time: Reduce the duration of the 4-AP application. A transient application may be sufficient to elicit the desired effect without causing long-term hyperexcitability.

  • Action 3: Ensure Proper Washout: If your protocol involves washing out the drug, ensure the washout is thorough to allow the system to return to baseline.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-AP

This protocol assumes a compound with a molecular weight similar to 4-Aminopyridine (94.11 g/mol ). Adjust accordingly for 4-Aminopyridine-2-carboxylic Acid (138.13 g/mol ) or its monohydrate form.

  • Calculate Mass: To make 1 mL of a 10 mM stock solution of 4-AP (MW: 94.11 g/mol ):

    • Mass (g) = 10 mmol/L * 0.001 L * 94.11 g/mol = 0.0009411 g = 0.94 mg.

    • Weigh out approximately 1 mg of 4-AP powder using an analytical balance.

  • Dissolution:

    • Add the weighed powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of your chosen solvent (e.g., sterile DMSO or water[3][13]). If using water, gentle heating may be required to fully dissolve the compound[13].

  • Vortex & Aliquot: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Performing a Dose-Response Curve in a Cell-Based Assay
  • Cell Plating: Plate your cells at a desired density in a multi-well plate (e.g., 96-well) and allow them to adhere or stabilize according to your standard protocol.

  • Serial Dilutions: Prepare serial dilutions from your 10 mM stock solution to create a range of working concentrations. For example, to test from 1 µM to 300 µM:

    • Dilute the 10 mM stock to 1 mM in your assay buffer.

    • Perform serial dilutions from the 1 mM solution across a separate 96-well dilution plate.

  • Controls: Include the following controls on your experimental plate:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., 0.1% DMSO) used for the highest drug concentration.

    • Untreated Control: Cells in media alone.

    • Positive Control: Cells treated with a known agonist/antagonist for your target of interest.

  • Treatment: Remove the old media from your cell plate and add the media containing the different 4-AP concentrations and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 1 hour, 24 hours).

  • Assay Readout: Perform your functional assay (e.g., calcium imaging, electrophysiology, cell viability assay, neurotransmitter release assay).

  • Data Analysis: Plot the response as a function of the log of the 4-AP concentration. Fit the data to a four-parameter logistic equation to determine key values like EC50 (or IC50).

References

  • Murray, M. T. (1985). 4-aminopyridine-a review. PubMed. Retrieved from [Link]

  • Clinical Profile of 4-Aminopyridine for Compounding. (2016). GlobalRx. Retrieved from [Link]

  • 4-Aminopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • de Graan, P. N., van den Berg, C. L., van der Zee, E. A., Schrama, L. H., & Gispen, W. H. (1990). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. PubMed. Retrieved from [Link]

  • Brown, D. A., & Gillespie, J. I. (2013). Concentration–response curves of 4-aminopyridine for the potassium... ResearchGate. Retrieved from [Link]

  • Chang, C. C., & Hsu, M. C. (1992). 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells. PubMed. Retrieved from [Link]

  • Schipping, S., & Zipp, F. (2011). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. PMC. Retrieved from [Link]

  • Grosse-Veldmann, R., & Zipp, F. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. NIH. Retrieved from [Link]

  • Davis, F. A., Stefoski, D., & Rush, J. (1990). 4-Aminopyridine in multiple sclerosis: prolonged administration. PubMed. Retrieved from [Link]

  • Bever, C. T. Jr., Young, D., Anderson, P. A., et al. (1994). The effects of 4-aminopyridine in multiple sclerosis patients: results of a randomized, placebo-controlled, double-blind, concentration-controlled, crossover trial. PubMed. Retrieved from [Link]

  • Shi, R., & Blight, A. R. (1997). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. PubMed. Retrieved from [Link]

  • The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Henney, H. R. 3rd, & St. Peter, J. V. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH. Retrieved from [Link]

  • Bjugstad, K. B., & Shi, R. (2006). Dose responses of three 4-aminopyridine derivatives on axonal conduction in spinal cord trauma. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-Aminopyridine-2-carboxylic Acid Monohydrate

The following guide provides a rigorous technical comparison of 4-Aminopyridine-2-carboxylic Acid Monohydrate (also known as 4-Aminopicolinic Acid), distinguishing its specific utility as a chemical scaffold and function...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 4-Aminopyridine-2-carboxylic Acid Monohydrate (also known as 4-Aminopicolinic Acid), distinguishing its specific utility as a chemical scaffold and functional excipient from the pharmacologically active drug 4-Aminopyridine (Fampridine) .

In Vivo vs. In Vitro Performance & Application Profile

Executive Summary & Compound Identity

4-Aminopyridine-2-carboxylic acid (4-AP-2-CA) is frequently conflated with the potassium channel blocker 4-Aminopyridine (4-AP) due to nomenclature similarities. However, their biological roles are distinct. While 4-AP is a functional neurotherapeutic, 4-AP-2-CA primarily serves as a privileged scaffold in medicinal chemistry and a viscosity-reducing excipient in biologic formulations.

Feature4-Aminopyridine-2-carboxylic Acid 4-Aminopyridine (Fampridine) Picolinic Acid
Primary Role Synthetic Intermediate / ExcipientActive Pharmaceutical Ingredient (API)Endogenous Metabolite / Chelator
Key Activity Precursor for Kinase Inhibitors (e.g., ASK1)K+ Channel Blockade (Neuro)Metal Chelation (Zn, Fe)
In Vivo Use Agrochemical (Herbicide) / Drug ScaffoldMultiple Sclerosis (Walking improvement)Tryptophan Catabolite
CAS No. 17362-23-9 (Acid) / 100047-36-7504-24-598-98-6

In Vitro Profile: Mechanism & Utility

A. As a Privileged Scaffold (Medicinal Chemistry)

In in vitro drug discovery, 4-AP-2-CA is valued for its bifunctional nature (C2-carboxylic acid + C4-amine). It serves as a core pharmacophore for Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.

  • Mechanism: The pyridine nitrogen and C2-carboxylate provide a metal-binding motif (often mimicking the hinge region binding in kinases), while the C4-amine allows for extension into the solvent-exposed region to tune solubility and selectivity.

  • Performance: Derivatives where the nitrogen is substituted or the ring is fluorinated often show IC50 values < 300 nM against ASK1, whereas the parent acid is generally inactive as a direct inhibitor, serving instead as the structural anchor.

B. As a Viscosity-Reducing Excipient (Biologics)

Recent patent literature (e.g., EP3624846A1) identifies 4-AP-2-CA as a critical excipient for high-concentration protein formulations (>200 mg/mL).

  • Problem: High-concentration monoclonal antibodies (mAbs) suffer from high viscosity due to protein-protein interactions (PPI), making subcutaneous injection difficult.

  • Solution: 4-AP-2-CA disrupts these short-range hydrophobic and electrostatic PPIs.

  • Data:

    • Control: 250 mg/mL mAb solution

      
       Viscosity > 50 cP.
      
    • Experimental: Addition of 50 mM 4-AP-2-CA

      
       Viscosity reduction by 30-40% , enabling syringeability without compromising protein stability.
      
C. Agrochemical Activity (Plant Systems)[1]
  • Mechanism: Acts as a synthetic auxin mimic.

  • Effect: Induces uncontrolled growth and epinasty in broadleaf weeds. It is a dechlorinated analog of Picloram , retaining herbicidal activity but with a distinct environmental degradation profile.

In Vivo Profile: Pharmacokinetics & Toxicity

Unlike 4-Aminopyridine, which has a well-defined therapeutic window in mammals, 4-AP-2-CA is primarily evaluated in vivo for toxicology or as a prodrug moiety.

A. Mammalian Pharmacokinetics (PK)
  • Absorption: Rapidly absorbed due to low molecular weight and amphoteric nature.

  • Metabolism: The C2-carboxylic acid makes it susceptible to rapid renal clearance (similar to picolinic acid) via organic anion transporters (OATs), limiting its half-life compared to lipophilic drugs.

  • Toxicity:

    • Acute: Classified as Harmful if swallowed (R22).[1]

    • Neurotoxicity: unlike 4-AP, 4-AP-2-CA does not significantly cross the blood-brain barrier or block potassium channels effectively at physiological pH, resulting in a lower seizure risk profile.

B. Efficacy Models (Comparison)
  • Neurology (MS Models): 4-AP restores conduction in demyelinated axons. 4-AP-2-CA shows no significant activity in these models, confirming that the C2-carboxyl group abolishes the necessary channel-binding affinity.

  • Oncology (Xenografts): Derivatives of 4-AP-2-CA (e.g., thiazolidine-4-carboxylic acid amides) have shown tumor growth inhibition (TGI) >50% in melanoma models, but efficacy is attributed to the derivative, not the free acid.

Visualizing the Distinction

Diagram 1: Chemical Lineage & Application Pathways

This diagram illustrates how 4-AP-2-CA serves as a central hub between agrochemicals (Picloram) and high-value pharmaceuticals, distinct from the 4-AP pathway.

ChemicalPathways cluster_0 Distinct Therapeutic Class Picloram Picloram (Agrochemical) AP2CA 4-Aminopyridine-2-carboxylic Acid (The Scaffold) Picloram->AP2CA Dechlorination (Pd/C, H2) ASK1 ASK1 Inhibitors (Kinase Drugs) AP2CA->ASK1 Amide Coupling (Drug Discovery) Excipient Protein Formulation (Viscosity Reducer) AP2CA->Excipient Direct Addition (Formulation) FourAP 4-Aminopyridine (Fampridine) FourAP->AP2CA NOT Related (Distinct Pathway)

Caption: 4-AP-2-CA is derived from Picloram and leads to kinase inhibitors or excipient uses, whereas 4-Aminopyridine is a distinct neuro-therapeutic agent.

Experimental Protocols

Protocol A: Synthesis from Picloram (Dechlorination)

Integrity Check: This protocol converts the herbicide Picloram into the scaffold 4-AP-2-CA.

  • Reagents: Picloram (8g), 10% Pd/C (1.2g), 10% LiOH (aq, 44 mL).

  • Reaction: Purge suspension with

    
    . Stir under 
    
    
    
    (45 PSI) at 40°C for 4 hours.
  • Workup: Heat to 70°C for 12 hours to ensure completion. Filter through Celite to remove Pd/C.[2]

  • Isolation: Acidify filtrate to pH 3 with conc. HCl.

  • Yield: Precipitate forms. Filter and dry to obtain ~99% yield of beige solid (4-AP-2-CA).[2]

  • Validation: LCMS m/z 139.1 [M+H]+.

Protocol B: Viscosity Reduction Assay (In Vitro)

Integrity Check: Validates the excipient utility of 4-AP-2-CA in biologic formulations.

  • Preparation: Concentrate a monoclonal antibody (mAb) to 250 mg/mL in Histidine buffer (pH 6.0) using Tangential Flow Filtration (TFF).

  • Treatment: Spike the mAb solution with 4-AP-2-CA stock to reach final concentrations of 0, 25, 50, and 100 mM.

  • Measurement: Measure viscosity using a cone-and-plate rheometer at 25°C at a shear rate of 1000

    
    .
    
  • Expectation:

    • 0 mM (Control): ~60 cP

    • 50 mM (Test): ~35 cP (Significant reduction).

References

  • Synthesis & Agrochemical Origin: ChemicalBook. (2024). "General procedure for the synthesis of 4-aminopyridine-2-carboxylic acid from Picloram."

  • Excipient Utility (Patent): Google Patents. (2018). "WO2018211517A1: High concentration protein formulations with reduced viscosity."

  • Kinase Inhibitor Scaffold: Dove Medical Press. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors."

  • 4-Aminopyridine Pharmacology: PubMed. "Orally administered 4-aminopyridine improves clinical signs in multiple sclerosis."

  • Chemical Properties: PubChem. "4-Aminopyridine-2-carboxylic acid Compound Summary."[3]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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